3-オキソ-3-(チオフェン-3-イル)プロパンニトリル

概要

説明

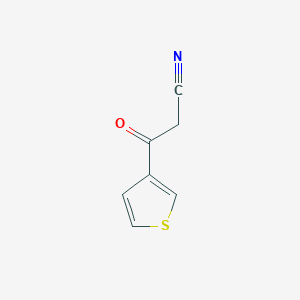

3-Oxo-3-(thiophen-3-yl)propanenitrile: is an organic compound with the molecular formula C7H5NOS. It is characterized by the presence of a thiophene ring, a nitrile group, and a ketone group. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.

科学的研究の応用

3-Oxo-3-(thiophen-3-yl)propanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the production of advanced materials and specialty chemicals.

作用機序

Mode of Action

It is suggested that it might act as a dual inhibitor of serotonin and norepinephrine reuptake . This implies that the compound could interact with its targets, leading to changes in the concentration of these neurotransmitters in the synaptic cleft, thereby affecting neuronal signaling.

Biochemical Pathways

If it indeed acts as a dual inhibitor of serotonin and norepinephrine reuptake, it could potentially affect the serotonin and norepinephrine signaling pathways .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .

Result of Action

If it acts as a dual inhibitor of serotonin and norepinephrine reuptake, it could potentially lead to an increase in the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Oxo-3-(thiophen-3-yl)propanenitrile. For instance, storage conditions such as temperature and light exposure can affect its stability . Furthermore, the compound’s action could also be influenced by factors such as the physiological state of the organism, the presence of other drugs, and individual genetic variations.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-(thiophen-3-yl)propanenitrile typically involves the reaction of thiophene-3-carboxaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product .

Industrial Production Methods

Industrial production methods for 3-Oxo-3-(thiophen-3-yl)propanenitrile are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

化学反応の分析

Types of Reactions

3-Oxo-3-(thiophen-3-yl)propanenitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted nitriles or amides.

類似化合物との比較

Similar Compounds

- 3-Oxo-3-(thiophen-2-yl)propanenitrile

- 2-Thenoylacetonitrile

- 3-Oxo-3-(thiophen-3-yl)propionitrile

Uniqueness

3-Oxo-3-(thiophen-3-yl)propanenitrile is unique due to the position of the thiophene ring and the presence of both nitrile and ketone functional groups. This combination of structural features imparts distinct reactivity and potential biological activities compared to similar compounds.

生物活性

3-Oxo-3-(thiophen-3-yl)propanenitrile is a chemical compound with significant potential in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals such as duloxetine, an antidepressant. This compound features a cyano group and a ketone group on a propanene backbone, along with a thiophene ring, which enhances its biological activity and reactivity.

- Molecular Formula : C₇H₅NOS

- Molecular Weight : 151.18 g/mol

The structural attributes of 3-Oxo-3-(thiophen-3-yl)propanenitrile contribute to its reactivity and interactions with biological systems. The presence of the thiophene ring, known for its aromatic properties, plays a crucial role in the compound's pharmacological profile.

Pharmacological Applications

3-Oxo-3-(thiophen-3-yl)propanenitrile is primarily recognized for its role in the synthesis of duloxetine through bioreduction processes involving microorganisms like Rhodotorula glutinis. This biocatalytic approach enables the production of chiral intermediates essential for pharmaceutical applications. The compound's ability to undergo selective bioreduction is pivotal in generating biologically active enantiomers that exhibit therapeutic effects.

The biological activity of 3-Oxo-3-(thiophen-3-yl)propanenitrile can be attributed to its interactions with various biological targets. The compound has shown promising results in:

- Inhibition of Type III Secretion Systems (T3SS) : Research indicates that compounds structurally similar to 3-Oxo-3-(thiophen-3-yl)propanenitrile can inhibit T3SS in pathogenic bacteria, reducing their virulence and potential for infection .

Study on Antidepressant Synthesis

A significant study highlighted the use of 3-Oxo-3-(thiophen-3-yl)propanenitrile in synthesizing (S)-Duloxetine. The bioreduction process yielded (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide, demonstrating an efficient pathway for producing this antidepressant over 48 hours.

Inhibition Studies

Research has also focused on the compound's inhibitory effects on bacterial virulence factors. In particular, studies have shown that derivatives of 3-Oxo-3-(thiophen-3-yl)propanenitrile can significantly inhibit T3SS activity in Escherichia coli, suggesting potential applications in treating bacterial infections .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Oxo-3-(thiophen-2-yl)propanenitrile | Similar structure but different thiophene position | Used in analogous synthetic pathways |

| 3-Oxo-3-(phenyl)propanenitrile | Contains a phenyl ring instead of thiophene | More prevalent in industrial applications |

| 2-Thienylacetic acid | Simpler thiophene derivative | Primarily used in agricultural chemistry |

The unique arrangement of functional groups in 3-Oxo-3-(thiophen-3-yl)propanenitrile enhances its reactivity compared to other derivatives, making it particularly valuable in drug development.

特性

IUPAC Name |

3-oxo-3-thiophen-3-ylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c8-3-1-7(9)6-2-4-10-5-6/h2,4-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPZODDPZNLDAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372352 | |

| Record name | 3-oxo-3-(thiophen-3-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69879-30-7 | |

| Record name | 3-oxo-3-(thiophen-3-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。